(S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is a chiral amine compound that features a bromine atom and a methoxy group attached to a phenyl ring. The compound is of interest in various fields of research due to its potential biological activity and utility in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using a methoxide ion.
Chiral Amine Formation: The chiral amine can be synthesized through asymmetric synthesis or chiral resolution techniques.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions may be employed to enhance the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the methoxy group can be demethylated.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution may yield various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block in organic synthesis and as a chiral auxiliary.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a precursor for developing pharmaceutical compounds.
Industry: In the production of fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of (S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(3-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride
- (S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride
- (S)-1-(3-Methyl-2-methoxyphenyl)ethan-1-amine hydrochloride
Uniqueness
The presence of the bromine atom in (S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride may confer unique reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The specific electronic and steric effects of the bromine atom can influence the compound’s interactions and reactivity.
Eigenschaften
Molekularformel |
C9H13BrClNO |
---|---|
Molekulargewicht |
266.56 g/mol |
IUPAC-Name |
(1S)-1-(3-bromo-2-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6(11)7-4-3-5-8(10)9(7)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 |
InChI-Schlüssel |
MKVRNERZPHADNU-RGMNGODLSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C(=CC=C1)Br)OC)N.Cl |
Kanonische SMILES |
CC(C1=C(C(=CC=C1)Br)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.